2,2,2-Trifluoro-1-(2,3,6-trifluoro-phenyl)-ethanone
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Overview
Description
2,2,2-Trifluoro-1-(2,3,6-trifluoro-phenyl)-ethanone is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to both the phenyl ring and the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2,3,6-trifluoro-phenyl)-ethanone typically involves the introduction of trifluoromethyl groups into the phenyl ring and the ethanone structure. Common synthetic routes may include:
Electrophilic Aromatic Substitution: Introducing trifluoromethyl groups into the phenyl ring using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Fluorination Reactions: Using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride) to introduce fluorine atoms.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to achieve efficient and controlled fluorination.
Catalytic Processes:
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2,3,6-trifluoro-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (sodium borohydride), H2/Pd (hydrogenation)
Substitution: Nucleophiles like NH3 (ammonia), RSH (thiols)
Major Products
Oxidation: Carboxylic acids, alcohols
Reduction: Alcohols, hydrocarbons
Substitution: Amines, thioethers
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2,3,6-trifluoro-phenyl)-ethanone involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms can enhance its binding affinity to specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but with fewer fluorine atoms on the phenyl ring.
2,2,2-Trifluoro-1-phenylethanone: Lacks additional fluorine atoms on the phenyl ring.
2,3,6-Trifluorobenzaldehyde: Contains a trifluoromethyl group but differs in the functional group.
Uniqueness
2,2,2-Trifluoro-1-(2,3,6-trifluoro-phenyl)-ethanone is unique due to the presence of multiple fluorine atoms on both the phenyl ring and the ethanone moiety, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H2F6O |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,3,6-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H2F6O/c9-3-1-2-4(10)6(11)5(3)7(15)8(12,13)14/h1-2H |
InChI Key |
CWYYDJBYBHUJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)F |
Origin of Product |
United States |
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